An In-depth Technical Guide to 2-Pyrrolidinone: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-Pyrrolidinone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-pyrrolidinone, a versatile five-membered lactam. It details its chemical structure, physicochemical properties, synthesis, and reactivity. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering in-depth data, experimental insights, and visualization of key chemical processes.
Chemical Identity and Structure
2-Pyrrolidinone, also known as 2-oxopyrrolidine or γ-butyrolactam, is the simplest of the γ-lactams.[1] Its structure consists of a five-membered ring containing a secondary amide functional group.[1][2] This cyclic amide structure is the result of the intramolecular condensation of gamma-aminobutyric acid (GABA).[3][4] The lactam moiety imparts high polarity and a high boiling point to the molecule.[5][6]
The chemical identifiers for 2-pyrrolidinone are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | Pyrrolidin-2-one[7] |
| Synonyms | 2-Pyrrolidone, Butyrolactam, γ-Butyrolactam[8] |
| CAS Number | 616-45-5[1][8] |
| Molecular Formula | C₄H₇NO[1][3][8] |
| Molecular Weight | 85.10 g/mol [3][8] |
| InChI Key | HNJBEVLQSNELDL-UHFFFAOYSA-N[8] |
| SMILES | O=C1CCCN1[8] |
Physicochemical and Spectroscopic Properties
2-Pyrrolidinone is a colorless liquid or solid, depending on the ambient temperature, with a characteristic odor.[3] It is miscible with water and a wide range of common organic solvents, including ethanol, ether, chloroform, benzene, and ethyl acetate.[1][3][8] However, it is insoluble in petroleum ether.[3] Its high polarity and miscibility make it a versatile solvent in various applications.[2][5]
Physical Properties
The key physical properties of 2-pyrrolidinone are presented in the table below.
| Property | Value |
| Melting Point | 25 °C (77 °F; 298 K)[1] |
| Boiling Point | 245 °C (473 °F; 518 K)[1] |
| Density | 1.116 g/cm³[1] |
| Vapor Density | 2.9 (vs air)[8] |
| Flash Point | 129 °C (264 °F)[7] |
| Refractive Index (n20/D) | 1.487[8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-pyrrolidinone.
| Spectroscopy | Key Features |
| FT-IR (cm⁻¹) | The FT-IR spectrum of 2-pyrrolidinone shows characteristic peaks corresponding to the N-H and C=O stretching vibrations of the lactam ring.[9] |
| ¹H NMR | The proton NMR spectrum provides signals for the protons on the carbon atoms of the pyrrolidinone ring.[3] |
| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the three methylene (B1212753) carbons in the ring. |
| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight.[4] |
Synthesis of 2-Pyrrolidinone
The industrial production of 2-pyrrolidinone is primarily achieved through the reaction of γ-butyrolactone with ammonia (B1221849).[1][8] Several alternative synthetic routes have also been developed.[1][7]
Industrial Synthesis from γ-Butyrolactone
The most common industrial method involves the high-temperature, high-pressure reaction of aqueous γ-butyrolactone with ammonia over a solid catalyst.[1][8]
Caption: Industrial production workflow for 2-pyrrolidinone.
Alternative Synthetic Routes
Other methods for synthesizing 2-pyrrolidinone include:
-
Catalytic or electrochemical reduction of succinimide.[1]
-
Carbonylation of allylamine.[1]
-
Hydrogenation of succinonitrile (B93025) under hydrolytic conditions.[1][10]
-
Reaction of maleic or succinic anhydride (B1165640) with aqueous ammonia using Pd-Ru catalysts.[1]
Chemical Reactivity and Key Reactions
The chemical reactivity of 2-pyrrolidinone is characterized by reactions involving the lactam ring, the active hydrogen on the nitrogen atom, and the carbonyl group.[8]
Caption: Overview of the main chemical reactions of 2-pyrrolidinone.
Hydrolysis
In the presence of strong acids or bases, the lactam ring of 2-pyrrolidinone can be hydrolyzed to yield γ-aminobutyric acid (GABA).[8]
Ring-Opening Polymerization
Under basic conditions, 2-pyrrolidinone can undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon-4.[8][11] This polymer has potential applications as a textile fiber and in molding compounds.[8]
N-Alkylation
The hydrogen atom on the nitrogen is acidic and can be substituted. In the presence of a base, 2-pyrrolidinone reacts with alkyl halides or dialkyl sulfates to produce N-alkyl pyrrolidones.[8]
Reaction with Aldehydes
2-Pyrrolidinone can undergo an addition reaction with the carbonyl group of an aldehyde to form N-hydroxyalkyl pyrrolidones.[8]
Reduction
The carbonyl group of 2-pyrrolidinone can be reduced to a methylene group to yield pyrrolidine. This reaction is typically carried out using a cobalt catalyst at high temperatures.[8]
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and purification of 2-pyrrolidinone, based on available literature.
Synthesis of 2-Pyrrolidinone from γ-Butyrolactone (Industrial Process)
-
Reactants : γ-Butyrolactone and liquid or aqueous ammonia.[8]
-
Reaction Conditions : The reaction is conducted in a liquid phase within a tubular reactor at a temperature of 250 to 290 °C and a pressure of 8.0 to 16.0 MPa.[8] No catalyst is required for this liquid-phase process.[8]
-
Molar Ratio : The typical molar ratio of γ-butyrolactone to NH₃ to H₂O is 1:(2.2 to 3):(1.6 to 2.3).[8]
-
Residence Time : The residence time of the reaction mixture in the reactor is generally between 20 and 120 minutes.[8]
-
Work-up and Purification : Excess and unreacted ammonia are removed by distillation and recycled.[8] The crude product is then purified by distillation to achieve a purity of over 99.5%.[7][8]
Purification of 2-Pyrrolidone
A method for purifying 2-pyrrolidone produced from succinonitrile involves the following steps:
-
Treatment of the impure liquid 2-pyrrolidone with a strong base (e.g., KOH).[12]
-
Fractional distillation of the mixture to obtain high-purity, polymerization-grade 2-pyrrolidone as the distillate.[12]
-
The distillation residue, containing the metal salt of pyrrolidone, is mixed with water and an acid to liberate the free pyrrolidone.[12]
-
The liberated 2-pyrrolidone is then recovered by extraction with a water-immiscible organic solvent.[12]
Caption: Logical workflow for the purification of 2-pyrrolidinone.
Applications in Research and Drug Development
2-Pyrrolidinone and its derivatives are of significant interest in the pharmaceutical and chemical industries.
-
Pharmaceutical Intermediate : It serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds.[13][14] For example, it is a precursor for nootropic drugs like Piracetam and other racetams.[7][13][14]
-
Solvent in Formulations : Due to its excellent solvency for a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble, 2-pyrrolidone is used in drug formulations.[13][14] It can enhance bioavailability and therapeutic efficacy.[13] It is also used as a solvent in veterinary injections.[3]
-
Precursor to Polyvinylpyrrolidone (B124986) (PVP) : 2-Pyrrolidinone is the precursor to N-vinylpyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP).[1][6] PVP has numerous applications in the pharmaceutical industry as a binder in tablets, a film-former, and a solubilizing agent.[14]
-
Penetration Enhancer : In topical applications, pyrrolidones have been shown to be effective penetration enhancers.[3]
Safety and Handling
2-Pyrrolidone is classified as causing serious eye irritation.[15] It is recommended to handle 2-pyrrolidone in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9][16][17] In case of contact with eyes, rinse cautiously with water for several minutes.[16] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][16][17]
References
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- 4. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum [chemicalbook.com]
- 5. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum [chemicalbook.com]
- 6. LA638 Analysis of 2-Pyrrolidone | Technical Information | GL Sciences [glsciences.com]
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- 12. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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